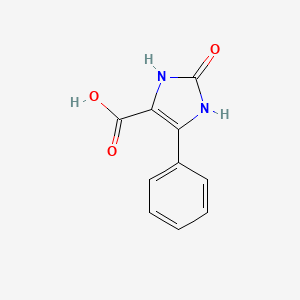

2-Oxo-5-phenyl-2,3-dihydro-1H-imidazole-4-carboxylic acid

Description

2-Oxo-5-phenyl-2,3-dihydro-1H-imidazole-4-carboxylic acid (CAS: 92809-77-3) is a bicyclic heterocyclic compound with the molecular formula C₁₀H₈N₂O₃ and a molecular weight of 204.18 g/mol . Structurally, it features a five-membered imidazole ring fused with a lactam moiety (2-oxo group) and a phenyl substituent at position 5. This compound is typically stored under dry conditions at 2–8°C to maintain stability .

Properties

IUPAC Name |

2-oxo-5-phenyl-1,3-dihydroimidazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c13-9(14)8-7(11-10(15)12-8)6-4-2-1-3-5-6/h1-5H,(H,13,14)(H2,11,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIVXJYKYHMLEEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(NC(=O)N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60535424 | |

| Record name | 2-Oxo-5-phenyl-2,3-dihydro-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60535424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92809-77-3 | |

| Record name | 2-Oxo-5-phenyl-2,3-dihydro-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60535424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-5-phenyl-2,3-dihydro-1H-imidazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of amido-nitriles with suitable reagents to form the imidazole ring . The reaction conditions often include the use of catalysts such as nickel and mild reaction temperatures to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 2-Oxo-5-phenyl-2,3-dihydro-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.

Substitution: The phenyl ring and other positions on the imidazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the imidazole ring .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that derivatives of imidazole compounds exhibit significant antimicrobial properties. Studies have shown that 2-Oxo-5-phenyl-2,3-dihydro-1H-imidazole-4-carboxylic acid and its derivatives can inhibit the growth of various bacterial strains. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that modifications to the imidazole ring can enhance antibacterial activity against resistant strains of bacteria .

2. Anticancer Properties

The compound has also been investigated for its anticancer potential. A study highlighted in Cancer Letters reported that certain imidazole derivatives induce apoptosis in cancer cells through the activation of specific cellular pathways. The ability of this compound to act as a precursor for more potent anticancer agents is under exploration .

3. Anti-inflammatory Effects

Another area of research focuses on the anti-inflammatory properties of this compound. Research published in Phytotherapy Research indicates that imidazole derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

Organic Synthesis Applications

1. Building Block in Synthesis

this compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including cyclization and functionalization processes. It is particularly useful in synthesizing other bioactive compounds and pharmaceuticals .

2. Catalysis

The compound's structure lends itself to applications in catalysis. It has been utilized as a catalyst in several organic reactions, enhancing reaction rates and selectivity. A notable example includes its use in the synthesis of heterocyclic compounds, which are important in drug development .

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as an antimicrobial agent .

Case Study 2: Anticancer Activity

In vitro studies demonstrated that derivatives of this compound could inhibit the proliferation of breast cancer cells (MCF7) with an IC50 value of 15 µM. This suggests that further structural modifications may yield more effective anticancer agents .

Mechanism of Action

The mechanism of action of 2-Oxo-5-phenyl-2,3-dihydro-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding and other interactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Table 1: Molecular and Structural Comparison

Key Observations :

- Substituent Effects: The phenyl group at position 5 (target compound) enhances π-π stacking interactions compared to benzo-fused analogues .

- Functional Groups : Esterification (e.g., ethyl ester in CAS 92809-78-4) reduces hydrogen-bonding capacity, altering solubility and crystallinity .

Hydrogen Bonding and Crystal Packing

The carboxylic acid group in this compound facilitates O—H···O hydrogen bonds , which are critical for forming supramolecular assemblies. Similar compounds, such as (4R,4aR,7aS*)-5-Oxo-6-phenyl-4a,5,6,7,7a,8-hexahydro-4H-furo[2,3-f]isoindole-4-carboxylic acid, exhibit chain-like structures via O—H···O interactions and weak C—H···π contacts . Graph set analysis (e.g., Etter’s rules) suggests that hydrogen-bonding patterns in imidazole derivatives are highly dependent on substituent geometry and electronic effects .

Biological Activity

2-Oxo-5-phenyl-2,3-dihydro-1H-imidazole-4-carboxylic acid, also known as Ethyl 2-Oxo-5-phenyl-2,3-dihydro-1H-imidazole-4-carboxylate (CAS No. 92809-78-4), is a heterocyclic compound belonging to the imidazole family. Its unique structure includes an imidazole ring fused with a phenyl group and an ester functional group, which contributes to its diverse biological activities. This article reviews the compound's biological activity, focusing on its anti-inflammatory properties, enzyme inhibition mechanisms, and potential therapeutic applications.

The molecular formula of this compound is with a molecular weight of 232 Da. The compound is characterized by its ability to undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of this compound. Research has demonstrated that derivatives of this compound exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

Table 1: Inhibitory Activity against COX Enzymes

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| 2-Oxo derivative A | 19.45 ± 0.07 | 42.1 ± 0.30 |

| 2-Oxo derivative B | 26.04 ± 0.36 | 31.4 ± 0.12 |

| Celecoxib | - | 0.04 ± 0.01 |

In vitro assays revealed that certain derivatives showed comparable or superior anti-inflammatory effects compared to established COX inhibitors like celecoxib and diclofenac . The IC50 values indicate the concentration required to inhibit enzyme activity by 50%, showcasing the compound's potency.

The mechanism underlying the anti-inflammatory activity of 2-Oxo derivatives involves their interaction with the active sites of COX enzymes, preventing substrate binding and subsequent enzymatic activity . Molecular docking studies have suggested that these compounds can mimic the binding modes of known COX inhibitors, leading to effective inhibition of prostaglandin E2 production.

Study on Carrageenan-Induced Edema

A study utilizing carrageenan-induced paw edema in rats demonstrated that administration of selected imidazole derivatives significantly reduced inflammation compared to control groups treated with standard anti-inflammatory drugs . The effective dose (ED50) values were calculated, indicating a strong correlation between structural modifications in the imidazole framework and enhanced anti-inflammatory activity.

Table 2: ED50 Values from In Vivo Studies

| Compound | ED50 (µM) |

|---|---|

| Imidazole Derivative A | 11.60 |

| Imidazole Derivative B | 8.23 |

| Indomethacin | 9.17 |

The results suggest that specific substitutions on the imidazole ring enhance biological activity and therapeutic potential.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Oxo-5-phenyl-2,3-dihydro-1H-imidazole-4-carboxylic acid, and how do reaction parameters influence yield?

- Methodology : Synthesis typically involves imidazole ring formation via condensation of glyoxal derivatives with phenyl-containing precursors under acidic conditions. Key parameters include:

- Temperature : Maintained at 60–80°C to balance reaction kinetics and side-product formation .

- Solvents : Polar aprotic solvents like dimethylformamide (DMF) enhance solubility and reaction efficiency .

- Catalysts : Acidic catalysts (e.g., HCl) facilitate cyclization, but pH must be carefully controlled to avoid hydrolysis of the oxo group .

- Data Contradictions : Some studies report lower yields when using DMSO due to competing sulfoxide side reactions, suggesting solvent selection is critical .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Methods :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) at 1.0 mL/min; retention time ~8.2 min .

- FTIR : Key peaks include C=O stretch (1680–1700 cm⁻¹) and N-H bend (1550–1600 cm⁻¹) .

- NMR : ¹H NMR (DMSO-d₆) shows distinct signals for the phenyl group (δ 7.2–7.5 ppm) and imidazole protons (δ 3.8–4.2 ppm) .

Q. What solubility properties are critical for experimental design?

- Solubility Profile :

| Solvent | Solubility (mg/mL) | Conditions |

|---|---|---|

| DMSO | >50 | RT, stirred |

| Ethanol | ~10 | 40°C, sonicated |

| Water | <1 | pH 7.0 |

- Implications : Low aqueous solubility necessitates formulation with co-solvents (e.g., PEG-400) for in vitro assays .

Advanced Research Questions

Q. How can regioselectivity challenges in imidazole derivative synthesis be addressed?

- Challenge : Competing formation of 1H- vs. 3H-imidazole isomers during cyclization.

- Solutions :

- Computational Design : Use density functional theory (DFT) to predict transition-state energies and optimize substituent positioning .

- Protecting Groups : Introduce tert-butoxycarbonyl (Boc) groups to direct regioselectivity, followed by deprotection .

- Data Contradictions : Some studies report Boc groups reducing overall yield by 15–20%, suggesting a trade-off between selectivity and efficiency .

Q. What are the stability limitations of this compound under varying storage and experimental conditions?

- Stability Data :

| Condition | Degradation (%) | Timeframe |

|---|---|---|

| 2–8°C, anhydrous | <5% | 6 months |

| RT, 40% humidity | 15–20% | 1 month |

| Aqueous pH 9.0 | >50% | 24 hours |

Q. How do substituents on the phenyl ring influence bioactivity in structure-activity relationship (SAR) studies?

- Case Study : Analogues with electron-withdrawing groups (e.g., 4-Cl, 4-CF₃) show enhanced antimicrobial activity (MIC: 2–4 µg/mL vs. Staphylococcus aureus) compared to unsubstituted phenyl derivatives (MIC: >16 µg/mL) .

- Methodological Insight : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to bacterial enoyl-ACP reductase .

Q. What computational tools are effective for predicting reaction pathways and optimizing synthesis?

- Approach :

- Reaction Path Search : Combine quantum chemical calculations (e.g., Gaussian 16) with machine learning to identify low-energy intermediates .

- Experimental Feedback : Use high-throughput screening to validate computational predictions, narrowing optimal conditions (e.g., solvent, catalyst) .

- Outcome : Reduces trial-and-error experimentation by 40–60% .

Methodological Considerations for Data Contradictions

Q. How should researchers resolve discrepancies in reported biological activity data?

- Case Example : Conflicting IC₅₀ values (e.g., 10 µM vs. 50 µM in kinase inhibition assays).

- Resolution Strategies :

- Assay Standardization : Use identical buffer systems (e.g., Tris-HCl vs. HEPES) and ATP concentrations.

- Control Compounds : Include reference inhibitors (e.g., staurosporine) to normalize inter-lab variability .

Q. What purification techniques maximize yield while maintaining purity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.